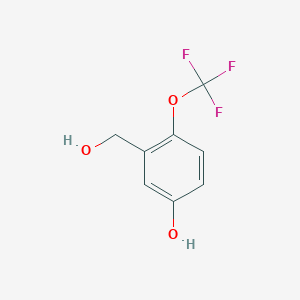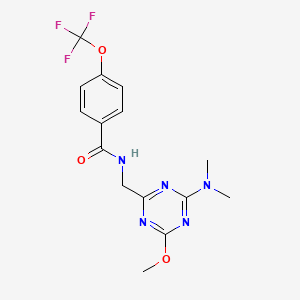
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound that has garnered interest in various scientific domains due to its unique chemical structure and properties. This compound features a triazinyl core substituted with dimethylamino, methoxy, and trifluoromethoxy groups, which collectively impart it with distinctive chemical characteristics.
准备方法
Synthetic routes and reaction conditions: The synthesis of this compound involves a multi-step process, typically starting with the functionalization of the 1,3,5-triazine ring. Specific reactants and catalysts are required to introduce the dimethylamino and methoxy groups. The trifluoromethoxybenzamide moiety is then coupled using specific conditions that ensure high yield and purity. Common steps in this synthetic route include nucleophilic substitution and amide formation reactions.
Industrial production methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to maximize yield and minimize by-products. This may involve the use of continuous flow reactors, automated synthesis platforms, and robust purification techniques such as chromatography and crystallization. Catalysts and solvents are chosen to ensure scalability and environmental compliance.
化学反应分析
Types of reactions it undergoes: N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide can undergo several types of chemical reactions:
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The triazinyl core can undergo reduction, leading to ring hydrogenation.
Substitution: Electrophilic and nucleophilic substitutions can occur on the benzamide and triazinyl rings.
Common reagents and conditions used in these reactions: Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Typical conditions involve controlled temperatures and pH, with specific solvents to facilitate the reactions.
Major products formed from these reactions: Oxidation reactions typically yield N-oxide derivatives. Reduction reactions can lead to partially or fully hydrogenated triazines. Substitution reactions can produce a variety of substituted analogs, depending on the nucleophiles or electrophiles used.
科学研究应用
This compound has a wide range of applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: It serves as a potential ligand in biochemical assays and as a probe in molecular biology studies.
Industry: It is employed in the development of advanced materials, including polymers and coatings, due to its stable and versatile structure.
作用机制
When compared to other similar compounds, such as N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide, the compound's unique trifluoromethoxy group provides distinct chemical and biological properties. The trifluoromethoxy group is known for its electron-withdrawing effects and its ability to increase metabolic stability, making N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxy)benzamide more advantageous in certain applications.
相似化合物的比较
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethylthio)benzamide
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethoxythio)benzamide
This compound, with its unique chemical structure and versatile applications, remains a topic of significant interest in scientific research and industrial applications.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O3/c1-23(2)13-20-11(21-14(22-13)25-3)8-19-12(24)9-4-6-10(7-5-9)26-15(16,17)18/h4-7H,8H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBLFWQFKRSNQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766642.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2766644.png)

![N-(2,6-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2766648.png)
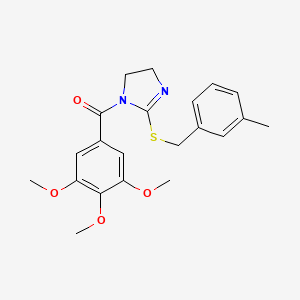
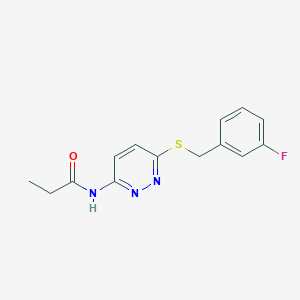
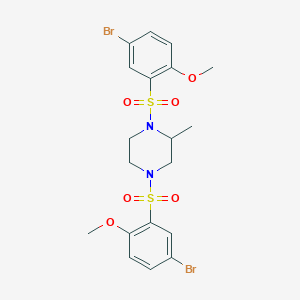
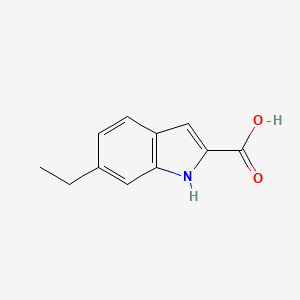
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2766657.png)
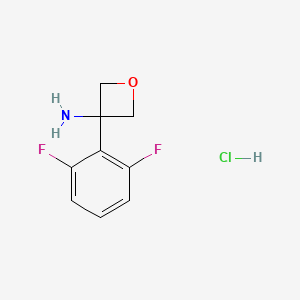

![4-acetyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2766660.png)
![N-(4-methoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2766664.png)
